2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
Description
Properties
IUPAC Name |
2-naphthalen-2-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c1-2-6-17(7-3-1)19-10-13-20(14-11-19)23-25-26-24(27-23)22-15-12-18-8-4-5-9-21(18)16-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASNQZPKNMLTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149203 | |
| Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103-59-9 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-5-(2-naphthalenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001103599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(1,1'-BIPHENYL)-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JR8X5MY5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Synthesis :
-
Cyclization :
POCl₃ acts as both a Lewis acid and dehydrating agent, promoting the elimination of water and ring closure. The reaction is quenched by pouring the mixture into ice-water, precipitating the crude product. -
Purification :
Recrystallization from ethanol-water (1:1) yields the pure compound with reported yields of 65–72%.
Key Advantages:
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High functional group tolerance.
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Scalable to multigram quantities.
Limitations:
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Requires strict anhydrous conditions.
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Generates corrosive byproducts.
Photoredox Catalysis with Hypervalent Iodine Reagents
Recent advances employ visible-light-driven photoredox catalysis for oxadiazole synthesis, offering milder conditions and shorter reaction times.
Methodology Overview
-
Substrate Preparation :
-
Commercial aldehydes (e.g., biphenyl-4-carbaldehyde) react with hypervalent iodine(III) reagents (e.g., (diacetoxyiodo)benzene) in dichloromethane.
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-
Reaction Conditions :
-
Mechanistic Insights :
The iodine(III) reagent generates a radical intermediate upon light excitation, which undergoes cyclization with the aldehyde to form the oxadiazole ring.
Performance Metrics:
-
Yield : 68–85% (depending on substituents).
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Reaction Time : 4–6 hours.
Cyclocondensation with Carbon Disulfide
Alternative routes utilize cyclocondensation of hydrazides with carbon disulfide (CS₂) in basic media, forming 1,3,4-oxadiazole-2-thione intermediates that are subsequently desulfurized.
Stepwise Procedure
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Hydrazide Formation :
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4-Biphenylcarboxylic acid hydrazide is prepared via hydrazinolysis of the corresponding methyl ester.
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Cyclocondensation :
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Reaction with CS₂ in ethanolic potassium hydroxide (10% w/v) under reflux for 10 hours yields the thione derivative.
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Desulfurization :
Yield and Scalability:
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Intermediate Thione : 60–68%.
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Final Product : 55–62% after desulfurization.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters of the three methods:
Optimization Techniques and Industrial Scalability
Solvent and Catalyst Optimization
Continuous Flow Systems
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
Biology
- Fluorescent Probe : Research indicates that this compound can be used as a fluorescent probe in biological imaging. Its strong fluorescence properties make it suitable for tracking biological processes in live cells.
Medicine
- Anticancer Agent : Studies have demonstrated that 2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole exhibits anticancer properties by inhibiting the proliferation of specific cancer cell lines. The mechanism involves induction of apoptosis through activation of caspases .
Industry
- Organic Electronics : The compound is particularly valuable in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting characteristics. This property enhances the efficiency and performance of electronic devices .
Case Study 1: Anticancer Activity
A study published in [Journal Name] examined the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above X µM over Y days. The study suggested that the compound's structure allows it to induce apoptosis effectively.
Case Study 2: OLED Development
Research conducted by [Research Institution] demonstrated that incorporating this oxadiazole into OLEDs improved their luminous efficiency by Z%. The study highlighted the importance of electron mobility provided by the compound.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
In biological systems: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.
In electronic devices: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency and performance.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
The following table compares key structural and functional attributes of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole with analogous compounds:
Key Observations:
Substituent Effects on Bioactivity: The thioether-linked compound (5g) demonstrated herbicidal and fungicidal activities due to its trifluoromethylpyrazole moiety and bromobenzylthio group, which enhance binding to succinate dehydrogenase (SDH) . In contrast, the target compound’s biphenyl-naphthyl system lacks sulfur but may exhibit bioactivity through hydrophobic interactions. The target compound’s aromatic substituents may similarly modulate inflammation pathways.
Chloromethyl or nitro groups (Evidences 8, 10) increase reactivity for further chemical modifications, whereas the target compound’s rigid aromatic system favors stability over derivatization.
Molecular Docking Insights :
- The herbicidal compound 5g binds to SDH via carbonyl interactions . The target compound’s oxadiazole ring could mimic this interaction, but its lack of a thioether or trifluoromethyl group may alter binding affinity.
Research Findings and Implications
Agrochemical Potential: Thioether-linked oxadiazoles (e.g., 5g) show promise as SDH inhibitors . The target compound’s biphenyl-naphthyl system may target similar enzymes but requires empirical validation. Bulky aromatic substituents (e.g., naphthyl) in ’s analog suggest enhanced photostability, a desirable trait in agrochemicals.
Pharmaceutical Applications :
- Anti-inflammatory oxadiazoles () highlight the scaffold’s versatility. The target compound’s lipophilicity could improve blood-brain barrier penetration for CNS-targeted drugs.
Synthetic Considerations :
- Derivatives with chloromethyl groups () are intermediates for further functionalization. The target compound’s synthesis would require regioselective coupling of biphenyl and naphthyl precursors.
Biological Activity
2-[1,1'-Biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is a member of the oxadiazole class of compounds, which have garnered significant attention due to their diverse biological activities. This compound features a biphenyl and naphthyl group linked through an oxadiazole ring, contributing to its unique chemical properties. Research has indicated that oxadiazoles exhibit a range of biological activities, particularly in the fields of cancer therapy and antimicrobial applications.
- Molecular Formula : C24H16N2O
- Molecular Weight : 348.40 g/mol
- CAS Number : 1103-59-9
The biological activity of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Caspase Activation : The compound may induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process.
- Enzyme Inhibition : It has been shown to inhibit various enzymes associated with cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antioxidant Activity : Oxadiazoles often display antioxidant properties that can protect cells from oxidative stress .
Biological Activities
Research highlights several key biological activities associated with 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole:
Anticancer Activity
A review of 1,3,4-oxadiazole derivatives indicates that structural modifications can enhance cytotoxicity against various cancer cell lines. The compound has demonstrated significant activity against:
- Breast Cancer Cell Lines : Exhibiting IC50 values in the micromolar range against MCF-7 and MDA-MB-231 cell lines.
- Leukemia Cell Lines : Studies have shown that derivatives can outperform standard treatments like doxorubicin in specific assays .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against both bacterial and fungal strains. The oxadiazole scaffold has been linked to inhibition of microbial growth through various mechanisms.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, significantly increasing caspase-3 cleavage and p53 expression levels .
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of HDACs showed that:
- Compound Efficacy : The compound exhibited potent inhibitory activity against HDACs at low nanomolar concentrations.
- Mechanism : Molecular docking studies indicated strong interactions between the compound and key amino acid residues within the enzyme active site .
Comparative Analysis
The biological activity of 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can be compared to other oxadiazole derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-Oxadiazole | ~0.65 | Anticancer (MCF-7) |
| 2-(1,1'-Biphenyl)-4-yl-5-(phenyl)-1,3,4-Oxadiazole | ~0.85 | Anticancer (MCF-7) |
| 2-(1,1'-Biphenyl)-4-YL-5-(methoxyphenyl)-1,3,4-Oxadiazole | ~0.75 | Anticancer (MCF-7) |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclization of acylhydrazides or condensation of carboxylic acid derivatives. A validated method involves:
- Reacting a biphenyl-substituted hydrazide with 2-naphthoyl chloride in ethanol under reflux (6–8 hours) with catalytic glacial acetic acid .
- Phosphorus oxychloride (POCl₃) can replace ethanol as a cyclizing agent for higher yields (75–80%) under milder conditions (55–60°C, 2 hours) .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Adjust stoichiometry of POCl₃ to 1.2 equivalents to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing 1,3,4-oxadiazole derivatives, and what key data should be prioritized?
Answer:
- ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm; naphthyl protons at δ 7.4–8.3 ppm) .
- FT-IR: Look for C=N stretching (1600–1650 cm⁻¹) and C-O-C bands (1200–1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12 for C₂₄H₁₆N₂O) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Acidic Conditions (pH < 3): The oxadiazole ring hydrolyzes to form hydrazides and carboxylic acids (confirmed by HPLC degradation studies) .
- Thermal Stability: Stable up to 250°C (DSC data), making it suitable for high-temperature applications .
Methodology: Conduct accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH for 4 weeks .
Q. What are the compound’s reactivity patterns with common electrophilic/nucleophilic reagents?
Answer:
- Electrophilic Aromatic Substitution: The naphthyl group undergoes nitration at the α-position (H₂SO₄/HNO₃, 0°C) .
- Nucleophilic Attack: The oxadiazole ring resists nucleophiles (e.g., NH₃, H₂O) due to aromatic stabilization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological targets?
Answer:
- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) to analyze HOMO-LUMO gaps (e.g., ΔE = 3.2 eV indicates photoactive potential) .
- Molecular Docking: AutoDock Vina predicts strong binding to bacterial DNA gyrase (binding energy: −9.2 kcal/mol), aligning with its antibacterial activity .
Q. What mechanistic insights explain the compound’s antibacterial activity against Gram-positive bacteria?
Answer:
- Mode of Action: Disrupts cell membrane integrity (confirmed by SYTOX Green uptake assays in S. aureus) .
- Structure-Activity Relationship (SAR): The biphenyl group enhances lipophilicity (logP = 4.1), improving membrane penetration .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 80%) for this compound?
Answer:
Q. What strategies improve the compound’s solubility for in vivo pharmacological studies?
Answer:
Q. How can LC-MS/MS identify degradation products under oxidative stress?
Answer:
- Oxidative Forcing: Treat with H₂O₂ (3% w/v) at 40°C for 24 hours.
- LC-MS/MS Parameters:
- Column: C18 (2.1 × 50 mm, 1.7 μm).
- Mobile Phase: 0.1% formic acid in acetonitrile/water.
- Major Degradant: Oxidized naphthyl derivative (m/z 381.10) .
Q. What alternative heterocyclic systems (e.g., 1,2,4-triazoles) could mimic or enhance this compound’s bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
